3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride
CAS No.:
Cat. No.: VC16262214
Molecular Formula: C11H13ClN2O2
Molecular Weight: 240.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13ClN2O2 |
|---|---|
| Molecular Weight | 240.68 g/mol |
| IUPAC Name | 3-amino-4-(3-cyanophenyl)butanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C11H12N2O2.ClH/c12-7-9-3-1-2-8(4-9)5-10(13)6-11(14)15;/h1-4,10H,5-6,13H2,(H,14,15);1H |
| Standard InChI Key | NJAIOCXWQMXNIX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)C#N)CC(CC(=O)O)N.Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s backbone consists of a four-carbon chain with critical functional groups:
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Amino group (-NH₂) at position 3, which participates in hydrogen bonding and salt formation.
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Carboxylic acid (-COOH) at position 1, enabling zwitterionic behavior in aqueous solutions.
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3-Cyanophenyl group (-C₆H₄CN) at position 4, contributing hydrophobicity and π-π stacking interactions .
The hydrochloride salt enhances aqueous solubility (≥50 mg/mL in water) , a feature critical for bioavailability in pharmacological applications.
Physicochemical Data
Key properties include:
| Property | Value (S-isomer) | Value (R-isomer) |
|---|---|---|
| Boiling point | 400.6±35.0 °C | Not reported |
| Density | 1.24 g/cm³ | Not reported |
| pKa | 3.73±0.10 | Similar to S-isomer |
| Solubility | >50 mg/mL (water) | >50 mg/mL (water) |
The S-isomer’s lower pKa (3.73) suggests preferential protonation under physiological conditions, influencing its membrane permeability .
Synthesis and Manufacturing
Enantioselective Synthesis
Both enantiomers are synthesized via asymmetric catalysis or resolution. A representative route for the S-isomer involves:
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Friedel-Crafts alkylation: Reacting 3-cyanobenzaldehyde with diethyl acetamidomalonate to form a β-keto ester intermediate.
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Enantioselective reduction: Using chiral catalysts like Corey-Bakshi-Shibata (CBS) to introduce the S-configuration .
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Hydrolysis and salt formation: Treating the free amine with hydrochloric acid to yield the hydrochloride salt .
For the R-isomer, an analogous process employs D-proline-derived catalysts to invert stereochemistry .
Industrial-Scale Production
Patent CN112500316A outlines a scalable method for related β-amino acids:
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Boc-protection: Shielding the amino group with tert-butoxycarbonyl (Boc) to prevent side reactions.
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Pd-mediated coupling: Introducing the 3-cyanophenyl group via Suzuki-Miyaura cross-coupling.
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Deprotection and salt formation: Removing Boc with HCl/dioxane and isolating the hydrochloride .
Pharmacological Applications
Enzyme Inhibition
The 3-cyanophenyl moiety acts as a bioisostere for carboxylate groups, enabling competitive inhibition of:
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Glutamate decarboxylase (GAD): IC₅₀ = 12 µM for the S-isomer .
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γ-Aminobutyric acid transaminase (GABA-T): IC₅₀ = 8 µM for the R-isomer .
These activities suggest potential in treating epilepsy and anxiety disorders.
Peptide Mimetics
Incorporating this compound into peptides enhances proteolytic stability. For example:
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